molecular formula C22H18BrFN2O2S B3877245 4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B3877245
M. Wt: 473.4 g/mol
InChI Key: DPCQIBQKTJJAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C22H18BrFN2O2S and its molecular weight is 473.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is 472.02564 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimicrobial and Anthelmintic Properties

This compound has shown potential in antimicrobial and anthelmintic applications. A study by Bhandari and Gaonkar (2016) on a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which are structurally similar to the compound , demonstrated potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).

2. Anticancer Potential

Research indicates that derivatives of this compound may possess significant anticancer properties. Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and found that these compounds exhibited high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells (Tsai et al., 2016).

3. Antifungal Effects

The compound also shows promise in antifungal applications. Jafar et al. (2017) investigated the antifungal effect of some derivatives, finding them effective against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

4. Applications in Synthesis of Novel Compounds

This chemical is instrumental in synthesizing novel compounds with various applications. Puthran et al. (2019) used similar compounds to synthesize novel Schiff bases, demonstrating potential in creating new molecules with diverse uses (Puthran et al., 2019).

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S.BrH/c1-26-21-12-7-15(13-19(21)23)20-14-28-22(25-20)24-16-8-10-18(11-9-16)27-17-5-3-2-4-6-17;/h2-14H,1H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQIBQKTJJAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
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4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
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4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
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4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
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4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
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4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide

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